molecular formula C16H16O5 B1229113 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate

Cat. No.: B1229113
M. Wt: 288.29 g/mol
InChI Key: XBEFQTHUADKZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is a chemical compound belonging to the class of psoralens. Psoralens are a group of naturally occurring compounds known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light. This particular compound is characterized by its unique furanocoumarin structure, which includes a 7-oxo-2,3-dihydrofuro3,2-gbenzopyran moiety.

Scientific Research Applications

Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its ability to intercalate into DNA and its potential use in phototherapy.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders such as psoriasis and vitiligo.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester typically involves the following steps:

    Formation of the furanocoumarin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The furanocoumarin core is then esterified with acetic acid under conditions that may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired ester in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Including temperature, pressure, and catalyst concentration to maximize efficiency.

    Automated purification systems: To streamline the purification process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation products: Ketones or carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the compound forms cross-links with DNA, inhibiting DNA replication and transcription. This property is exploited in phototherapy for skin disorders, where the compound is applied topically and activated by UV light to target abnormal skin cells.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.

    Methoxsalen: A synthetic derivative of psoralen used in phototherapy.

    Trioxsalen: Another synthetic psoralen derivative with enhanced photoreactivity.

Uniqueness

Acetic acid 2-(7-oxo-2,3-dihydrofuro3,2-gbenzopyran-2-yl)propan-2-yl ester is unique due to its specific ester functional group, which may confer different solubility and reactivity properties compared to other psoralens. This uniqueness can be leveraged in the design of new therapeutic agents and materials.

Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9(17)21-16(2,3)14-7-11-6-10-4-5-15(18)20-12(10)8-13(11)19-14/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEFQTHUADKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
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2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
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2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
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2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
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2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate
Reactant of Route 6
2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.